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Compound of Interest

Compound Name: 4-(2-Bromophenethyl)morpholine

Cat. No.: B1375640

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Chemical
Scaffold

In the landscape of modern medicinal chemistry and materials science, the morpholine ring
stands out as a "privileged scaffold." Its unique combination of a secondary amine and an ether
functional group within a stable six-membered ring imparts favorable physicochemical
properties, such as improved aqueous solubility and metabolic stability, to parent molecules.
This guide focuses on a specific, yet promising, derivative: 4-(2-Bromophenethyl)morpholine.

This compound incorporates three key structural motifs: the morpholine heterocycle, a flexible
ethyl linker, and a bromophenyl group. This combination makes it a valuable synthetic
intermediate. The bromine atom provides a reactive handle for a variety of cross-coupling
reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the facile introduction of
molecular diversity. The phenethylmorpholine core is found in numerous biologically active
compounds, suggesting its potential as a building block for novel therapeutics.

This document serves as a comprehensive technical resource, providing insights into the
molecular characteristics, synthesis, and potential applications of 4-(2-
Bromophenethyl)morpholine, grounded in established chemical principles and data from
closely related analogs.
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Based on standard chemical nomenclature, the structure is identified as 4-(2-(2-
bromophenyl)ethyl)morpholine.

Molecular Formula: C12H16BrNO

Molecular Weight: 270.17 g/mol

Physicochemical and Computed Properties

While experimental data for 4-(2-(2-bromophenyl)ethyl)morpholine is not readily available in the
literature, its properties can be reliably estimated based on structurally similar compounds such
as 4-phenethylmorpholine and various bromophenyl derivatives. These properties are crucial
for predicting its behavior in biological systems and for designing synthetic and purification

protocols.
Property Estimated Value Source/Basis
Molecular Weight 270.17 g/mol Calculated
Molecular Formula C12H16BrNO Calculated

) Analogy to N-
Colorless to pale yellow oil or _
Appearance phenethylmorpholine

low melting solid o
derivatives[1][2]

Boiling Point >300 °C (estimated) Analogy to similar structures[1]

Insoluble in water; Soluble in

B common organic solvents General properties of N-

Solubility )

(e.g., DCM, THF, Ethyl alkylmorpholines[1]

Acetate)

) Estimation based on
LogP (XLogP3) ~3.5 - 4.0 (predicted)
analogs[3]
i ) ) Analogy to N-alkylmorpholine

pKa (conjugate acid) 6.5 - 7.5 (estimated)

scaffolds[1]

Synthesis and Mechanistic Considerations
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The most direct and widely adopted method for preparing N-substituted morpholines is through
the nucleophilic substitution reaction between morpholine and a suitable alkyl halide. This SN2
reaction is a robust and scalable method for forging the key C-N bond.

Proposed Synthetic Pathway: N-Alkylation

The synthesis of 4-(2-(2-bromophenyl)ethyl)morpholine can be efficiently achieved by the N-
alkylation of morpholine with 2-(2-bromophenyl)ethyl bromide. The reaction proceeds via a
classical SN2 mechanism where the lone pair of electrons on the morpholine nitrogen atom
attacks the electrophilic carbon of the ethyl bromide, displacing the bromide leaving group.
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Reactants

Morpholine

2-(2-Bromophenyl)ethyl bromide

Base (e.g., K2COs)
Solvent (e.g., ACN, DMF)

Proiucts :

4-(2-(2-Bromophenyl)ethyl)morpholine

HBr (neutralized by base)

Click to download full resolution via product page

Caption: Proposed synthesis of 4-(2-Bromophenethyl)morpholine via N-alkylation.
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Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating by including in-process checks and a final

purification step that ensures the isolation of the target compound with high purity.

Materials:

Morpholine (2.0 eq.)

2-(2-Bromophenyl)ethyl bromide (1.0 eq.)
Anhydrous Potassium Carbonate (K2CO3) (2.5 eq.)
Acetonitrile (ACN) or Dimethylformamide (DMF)
Ethyl acetate

Brine (saturated NaCl solution)

Anhydrous Magnesium Sulfate (MgSQOa)

Step-by-Step Methodology:

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux
condenser, add 2-(2-bromophenyl)ethyl bromide (1.0 eq.) and the chosen solvent (e.g.,
ACN).

Addition of Reagents: Add anhydrous potassium carbonate (2.5 eq.) to the flask, followed by
morpholine (2.0 eq.). The use of excess morpholine and a base drives the reaction to
completion and neutralizes the HBr byproduct.

Reaction Execution: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously.

In-Process Monitoring (Trustworthiness Pillar): Monitor the reaction progress by Thin Layer
Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The
disappearance of the starting alkyl halide spot indicates reaction completion. This step is
crucial to avoid over- or under-running the reaction.
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o Workup: Once the reaction is complete, cool the mixture to room temperature and filter off
the solid potassium carbonate. Concentrate the filtrate under reduced pressure to remove
the solvent.

o Extraction: Redissolve the residue in ethyl acetate and wash sequentially with water and
brine. This removes residual inorganic salts and water-soluble impurities.

o Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter,
and concentrate under reduced pressure to yield the crude product.

 Purification: Purify the crude product by silica gel column chromatography, eluting with a
gradient of ethyl acetate in hexanes. This final step ensures the isolation of the pure 4-(2-(2-
bromophenyl)ethyl)morpholine.

Spectroscopic Characterization Profile

Confirmation of the chemical structure is paramount. The following are the expected
spectroscopic signatures for 4-(2-(2-bromophenyl)ethyl)morpholine, based on analogous
structures.
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Technique

Characteristic Features

1H NMR

- Aromatic protons (Ar-H) in the & 7.0-7.6 ppm
region (4H multiplet).- Triplets corresponding to
the morpholine protons adjacent to oxygen (-O-
CHz2-) around & 3.6-3.8 ppm (4H).- Triplets for
the ethyl bridge protons (-N-CH2-CH2-Ar)
around 0 2.7-3.0 ppm (4H).- Triplets
corresponding to the morpholine protons

adjacent to nitrogen (-N-CHz-) around & 2.5-2.7
ppm (4H).

13C NMR

- Aromatic carbon signals in the 6 120-140 ppm
range.- Signal for the carbon bearing the
bromine (C-Br) would be distinct.- Morpholine
carbons adjacent to oxygen (-O-CHz) around o
67 ppm.- Signals for the ethyl bridge and
morpholine carbons adjacent to nitrogen in the &

50-60 ppm range.

IR (Infrared)

- Aromatic C-H stretching vibrations (~3050
cm™1).- Aliphatic C-H stretching vibrations
(~2800-3000 cm™1).- Aromatic C=C stretching
peaks (~1450-1600 cm~1).- A strong,
characteristic C-O-C stretching band for the

morpholine ether linkage (~1115 cm™1).

Mass Spec (MS)

- Amolecular ion peak (M*) at m/z 270 and an
M+2 peak at m/z 272 of nearly equal intensity,
which is the characteristic isotopic pattern for a

compound containing one bromine atom.

Applications in Research and Drug Development

The true value of 4-(2-Bromophenethyl)morpholine lies in its potential as a versatile

intermediate for creating libraries of complex molecules for screening and development.
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Caption: Potential application areas for 4-(2-Bromophenethyl)morpholine derivatives.

Pharmaceutical Development: The morpholine moiety is a key component in many approved
drugs. Derivatives of 4-(4-bromophenyl)morpholine are utilized in the development of agents
targeting neurological disorders and cancer.[4] The ability to use the bromine as a synthetic
handle allows for the creation of diverse chemical libraries to screen for activity against
various biological targets, including kinases, GPCRs, and ion channels.

Agrochemicals: The structural motifs present in this compound are also found in modern
pesticides and herbicides. Its derivatives could be explored for developing new crop
protection agents with novel modes of action.[4]

Material Science: The incorporation of brominated aromatic compounds can enhance
properties like thermal stability and flame retardancy in specialty polymers.[4]

Safety and Handling
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While a specific Safety Data Sheet (SDS) for 4-(2-(2-bromophenyl)ethyl)morpholine is not
available, a hazard assessment can be made based on its constituent parts: a tertiary amine
(morpholine derivative) and a brominated aromatic compound.

» Potential Hazards:
o Harmful if swallowed.
o May cause skin and serious eye irritation.
o May cause respiratory irritation.
 Recommended Personal Protective Equipment (PPE):
o Eye/Face Protection: Wear tightly fitting safety goggles.
o Skin Protection: Wear impervious protective gloves and clothing.

o Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If
exposure limits may be exceeded, use a full-face respirator.

o Storage:
o Store in a cool, dry, well-ventilated area.
o Keep the container tightly closed.

o Store away from strong oxidizing agents.

Conclusion

4-(2-Bromophenethyl)morpholine is a compound of significant interest for research and
development professionals. Its calculated molecular formula of C12H16BrNO and molecular
weight of 270.17 g/mol define a structure that is primed for synthetic elaboration. While direct
experimental data is sparse, a robust understanding of its properties, synthesis, and potential
applications can be confidently derived from analogous structures. Its true potential lies in its
role as a versatile building block, enabling the rapid generation of novel chemical entities for
discovery programs in pharmaceuticals, agrochemicals, and materials science. This guide
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provides the foundational knowledge and protocols necessary for scientists to confidently

incorporate this valuable intermediate into their research endeavors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 11/11 Tech Support


https://www.benchchem.com/product/b1375640#4-2-bromophenethyl-morpholine-molecular-weight-and-formula
https://www.benchchem.com/product/b1375640#4-2-bromophenethyl-morpholine-molecular-weight-and-formula
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1375640?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1375640?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

